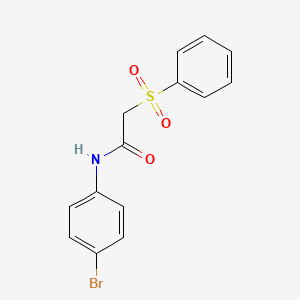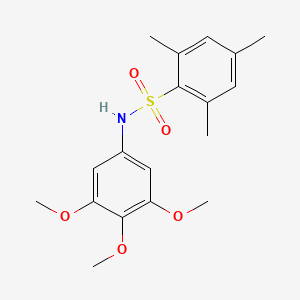
N-(4-bromophenyl)-2-(phenylsulfonyl)acetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPSA and is a white crystalline solid that is soluble in organic solvents. BPSA is used as a reagent in organic synthesis and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
BPSA has been extensively studied for its potential applications in various fields. In organic synthesis, BPSA is used as a reagent for the preparation of various compounds such as sulfonamides and amides. BPSA has also been found to exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of BPSA is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPSA has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. BPSA also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
BPSA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BPSA inhibits the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. BPSA has also been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that BPSA exhibits antinociceptive and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPSA has several advantages for lab experiments, including its high purity and solubility in organic solvents. BPSA is also relatively easy to synthesize, making it readily available for research purposes. However, BPSA has some limitations, including its low water solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on BPSA. One area of interest is the development of BPSA-based drugs for the treatment of various diseases such as cancer and inflammation. Another area of interest is the investigation of the mechanism of action of BPSA and its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the potential toxicity of BPSA and its long-term effects on human health.
Conclusion:
In conclusion, BPSA is a promising chemical compound that has potential applications in various fields. The synthesis method of BPSA involves the reaction of 4-bromobenzenamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. BPSA has been extensively studied for its potential applications in organic synthesis and has been found to exhibit promising biological activities. The mechanism of action of BPSA involves the inhibition of various enzymes and signaling pathways. BPSA has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, BPSA has some limitations, including its low water solubility and potential toxicity at high doses. There are several future directions for research on BPSA, including the development of BPSA-based drugs and the investigation of its mechanism of action.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMKWFEKDIGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4393321.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methylbenzamide](/img/structure/B4393327.png)
![N-(2,4-dimethylphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393328.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4393335.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4393350.png)
![2,5-dichloro-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4393354.png)
![N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide](/img/structure/B4393359.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4393362.png)
![N-cyclopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4393369.png)

![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4393398.png)
![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)

